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2-Chloro-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide is a chemical compound with the molecular formula C12H14Cl3NO and a molecular weight of 296.6 g/mol. It features a chloro-substituted benzyl group and an isopropyl acetamide moiety, making it structurally unique. This compound is primarily used in research settings due to its potential applications in medicinal chemistry and agrochemicals .
The reactivity of 2-Chloro-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide can be attributed to the presence of the chloro groups, which can participate in nucleophilic substitution reactions. The acetamide functional group can also undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding acid and amine. Additionally, this compound may exhibit electrophilic aromatic substitution due to the electron-withdrawing nature of the chloro substituents on the benzene ring.
Synthesis of 2-Chloro-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide typically involves several steps:
This compound has potential applications in various fields:
Several compounds share structural similarities with 2-Chloro-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-Benzyl-2-chloro-N-isopropyl-acetamide | C12H16ClNO | Lacks dichloro substituents; more hydrophobic |
| 2-Chloro-N-(3-cyano-benzyl)-N-cyclopropyl-acetamide | C13H13ClN2O | Contains cyano group; different reactivity |
| 2,2-Dichloro-N-(4-hydrazinocarbonyl-benzyl)-acetamide | C12H13Cl2N3O | Features hydrazine; potential for different biological activity |
The uniqueness of 2-Chloro-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide lies in its specific combination of chloro substituents and the isopropyl acetamide group, which may enhance its efficacy against certain pathogens compared to other structurally similar compounds.